molecular formula C14H16N4O2S B11165655 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide

Cat. No.: B11165655
M. Wt: 304.37 g/mol
InChI Key: GGSOWPJVARWXEV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-(propanoylamino)benzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(acetylamino)benzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide may exhibit unique properties due to the specific substitution pattern on the thiadiazole ring and the benzamide moiety

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(propanoylamino)benzamide

InChI

InChI=1S/C14H16N4O2S/c1-3-11(19)15-10-7-5-6-9(8-10)13(20)16-14-18-17-12(4-2)21-14/h5-8H,3-4H2,1-2H3,(H,15,19)(H,16,18,20)

InChI Key

GGSOWPJVARWXEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)CC

Origin of Product

United States

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